Cas no 2172026-81-0 (1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one)

1-(5-Bromo-2-chloro-4-hydroxyphenyl)propan-1-one is a brominated and chlorinated aromatic ketone with a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern (bromo, chloro, and hydroxyl groups) allows for selective reactivity in cross-coupling reactions, nucleophilic substitutions, and further derivatization. The compound’s stability under standard conditions and well-defined structure make it suitable for pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its crystalline form ensures consistent purity, facilitating precise experimental reproducibility. The presence of multiple halogen atoms also offers opportunities for further functionalization, enhancing its utility in complex synthetic pathways.
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one structure
2172026-81-0 structure
Product name:1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
CAS No:2172026-81-0
MF:C9H8BrClO2
MW:263.515621185303
CID:6383797
PubChem ID:165944928

1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
    • EN300-1276919
    • 2172026-81-0
    • Inchi: 1S/C9H8BrClO2/c1-2-8(12)5-3-6(10)9(13)4-7(5)11/h3-4,13H,2H2,1H3
    • InChI Key: JILKXVMDHVQEEC-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(=C1)C(CC)=O)Cl)O

Computed Properties

  • Exact Mass: 261.93962g/mol
  • Monoisotopic Mass: 261.93962g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 3

1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1276919-0.5g
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
0.5g
$713.0 2023-05-24
Enamine
EN300-1276919-250mg
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
250mg
$513.0 2023-10-01
Enamine
EN300-1276919-100mg
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
100mg
$490.0 2023-10-01
Enamine
EN300-1276919-2.5g
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
2.5g
$1454.0 2023-05-24
Enamine
EN300-1276919-50mg
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
50mg
$468.0 2023-10-01
Enamine
EN300-1276919-1000mg
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
1000mg
$557.0 2023-10-01
Enamine
EN300-1276919-2500mg
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
2500mg
$1089.0 2023-10-01
Enamine
EN300-1276919-1.0g
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
1g
$743.0 2023-05-24
Enamine
EN300-1276919-0.1g
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
0.1g
$653.0 2023-05-24
Enamine
EN300-1276919-0.05g
1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one
2172026-81-0
0.05g
$624.0 2023-05-24

Additional information on 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one

Chemical Profile of 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one (CAS No. 2172026-81-0)

1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one, identified by its CAS number 2172026-81-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenylpropanone derivatives, characterized by its aromatic ring substituted with bromine, chlorine, and hydroxyl functional groups, coupled with a ketone moiety at the propyl chain. The unique structural features of this molecule make it a valuable scaffold for the development of novel bioactive agents.

The synthesis and application of 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one have been explored in several cutting-edge studies, particularly in the context of drug discovery and molecular pharmacology. The presence of halogen atoms (bromine and chlorine) at the aromatic ring enhances the electrophilicity of the molecule, making it a potent precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex heterocyclic structures, which are often observed in bioactive molecules.

Recent research has highlighted the potential of 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the structure of this compound, researchers have been able to develop derivatives with enhanced selectivity and potency against specific kinases. For instance, studies have demonstrated that analogs of 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one can inhibit tyrosine kinases by binding to their active sites and disrupting normal signaling cascades.

The hydroxyl group in 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one also provides a site for further derivatization, allowing for the introduction of various pharmacophores that can modulate biological activity. For example, etherification or esterification of the hydroxyl group can yield compounds with improved solubility or metabolic stability, which are critical factors in drug development. Additionally, the compound’s ability to undergo nucleophilic substitution reactions makes it a versatile building block for constructing libraries of diverse chemical entities for high-throughput screening.

In addition to its role in kinase inhibition, 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one has been investigated for its potential in antimicrobial applications. The structural motif present in this compound exhibits interactions with bacterial cell walls and membranes, leading to mechanisms that disrupt microbial viability. Preliminary studies have shown promising results when tested against Gram-positive bacteria, suggesting its utility as a lead compound for developing novel antibiotics. The halogenated aromatic ring enhances binding affinity to bacterial targets while minimizing toxicity to human cells.

The pharmaceutical industry has recognized the significance of 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one as a versatile intermediate due to its synthetic flexibility and biological relevance. Its incorporation into drug candidates has led to several clinical candidates that are currently undergoing preclinical or clinical evaluations. The compound’s ability to serve as a precursor for multiple drug classes underscores its importance in medicinal chemistry innovation. Furthermore, advances in computational chemistry and machine learning have accelerated the process of identifying optimal derivatives of 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one, enabling faster development cycles for new therapeutics.

The environmental impact and sustainability considerations of synthesizing 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one are also areas of growing interest. Researchers are exploring greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. For instance, catalytic methods using transition metals have been optimized to improve yields while maintaining high selectivity. These efforts align with global initiatives to promote sustainable chemistry practices in drug development.

In conclusion, 1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one (CAS No. 2172026-81-0) represents a structurally intriguing compound with broad applications in pharmaceutical research. Its role as an intermediate in synthesizing kinase inhibitors, antimicrobial agents, and other bioactive molecules underscores its importance in modern drug discovery. As research continues to uncover new therapeutic targets and synthetic methodologies, the value of this compound is expected to grow further, solidifying its position as a cornerstone in medicinal chemistry innovation.

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